

Application Notes and Protocols for Subcutaneous Infusion of MRS4719

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Compound of Interest		
Compound Name:	MRS4719	
Cat. No.:	B12398848	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction:

MRS4719 is a potent and selective antagonist of the P2X4 receptor (P2X4R), an ATP-gated ion channel.[1][2] P2X4R is implicated in neuroinflammatory processes, particularly following ischemic events.[1][3] Antagonism of this receptor by MRS4719 has demonstrated neuroprotective effects in preclinical models of ischemic stroke, making it a compound of significant interest for therapeutic development.[2][4] These application notes provide detailed protocols for the subcutaneous administration of MRS4719 in a research setting, a summary of key quantitative data from preclinical studies, and diagrams illustrating its mechanism of action and experimental workflow.

Quantitative Data Summary

The following tables summarize the in vitro potency and in vivo efficacy of **MRS4719** from published preclinical studies.

Table 1: In Vitro Potency of MRS4719



Parameter	Species	Cell Type	Value (IC50)	Reference
P2X4R Antagonism	Human	HEK cells overexpressing P2X4R	0.503 μΜ	[2]

Table 2: In Vivo Efficacy of MRS4719 in a Mouse Model of Ischemic Stroke (MCAO)

Animal Model	Dosage	Administrat ion Route	Duration	Outcome	Reference
Young Mice (8-12 weeks)	1.5 mg/kg/day	Subcutaneou s	3 days post- stroke	Dose- dependent neuroprotecti ve effects	[2][4]
Middle-aged Mice (11-12 months)	1.5 mg/kg/day	Subcutaneou s	3 days post- stroke	Significantly reduced infarct volume (27.47 ± 10.23 mm³ vs. 59.6 ± 5.3 mm³ in vehicle)	[2][4]
Middle-aged Mice	1.5 mg/kg/day	Subcutaneou s	3 days post- stroke	Reduced brain atrophy at 35 days post-stroke	[1]
Young and Middle-aged Mice	Not specified	Subcutaneou s	4 weeks post- stroke	Learning and memory enhancing activity	[2][4]

Experimental Protocols



Protocol 1: Preparation of MRS4719 for Subcutaneous Administration

1. Materials:

- MRS4719 compound
- Vehicle (e.g., sterile saline, PBS, or a solution containing a solubilizing agent like DMSO and a surfactant like Tween 80, depending on compound solubility)
- Sterile microcentrifuge tubes
- Vortex mixer
- Sonicator (optional, for compounds with poor solubility)
- Sterile, pyrogen-free syringes and needles (e.g., 27-30 gauge)

2. Procedure:

- Determine the appropriate vehicle. The choice of vehicle is critical and should be based on the solubility of MRS4719 and its compatibility with subcutaneous administration. A common vehicle for preclinical studies is a mixture of DMSO, Tween 80, and saline. A final DMSO concentration of <5% is generally recommended to minimize toxicity.
- Calculate the required amount of MRS4719. Based on the desired dose (e.g., 1.5 mg/kg)
 and the average weight of the experimental animals, calculate the total amount of MRS4719
 needed.
- Prepare the dosing solution.
- In a sterile microcentrifuge tube, weigh the calculated amount of **MRS4719**.
- If using a co-solvent system, first dissolve the MRS4719 in the smallest necessary volume of DMSO.
- Add the surfactant (e.g., Tween 80) and vortex thoroughly.
- Bring the solution to the final volume with sterile saline or PBS, adding it dropwise while vortexing to prevent precipitation.
- If necessary, sonicate the solution for a few minutes to ensure complete dissolution.
- Ensure sterility. All preparation steps should be conducted in a sterile environment (e.g., a laminar flow hood) to prevent contamination.
- Storage. Prepare the dosing solution fresh on the day of administration. If short-term storage is necessary, store protected from light at 4°C.



Protocol 2: Subcutaneous Administration of MRS4719 in Mice

1. Materials:

- Prepared MRS4719 dosing solution
- Experimental animals (mice)
- Appropriate animal restraints
- Sterile insulin syringes with a 27-30 gauge needle
- 70% ethanol for disinfection

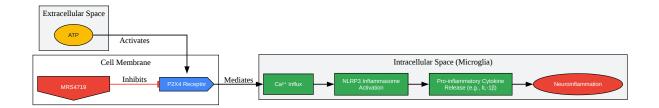
2. Procedure:

- Animal Handling. Handle the mice gently to minimize stress. Acclimatize the animals to the experimental conditions before the start of the study.
- Dose Calculation. Weigh each mouse immediately before dosing to calculate the precise volume of the MRS4719 solution to be administered.
- Injection Site. The subcutaneous injection is typically given in the scruff of the neck or the flank. The loose skin in these areas allows for easy administration and minimizes discomfort to the animal.
- Administration:
- Securely restrain the mouse.
- Gently lift a fold of skin at the chosen injection site to create a "tent."
- Wipe the injection site with 70% ethanol.
- Insert the needle at the base of the skin tent, parallel to the body, ensuring it does not penetrate the underlying muscle.
- Slowly inject the calculated volume of the MRS4719 solution.
- Withdraw the needle and gently pinch the injection site for a few seconds to prevent leakage.
- Monitoring. After administration, monitor the animals for any adverse reactions at the injection site (e.g., swelling, redness) or systemic effects.
- Dosing Schedule. For studies modeling ischemic stroke, administration is typically initiated post-insult. Based on existing data, a once-daily injection for 3 consecutive days is a recommended starting point.[2][4]

Visualizations



Signaling Pathway of MRS4719 Action

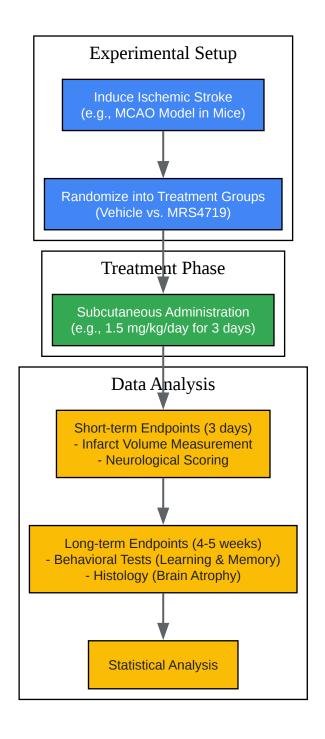


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Caption: MRS4719 inhibits the P2X4R, blocking ATP-mediated neuroinflammation.

Experimental Workflow for In Vivo Efficacy Testing





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